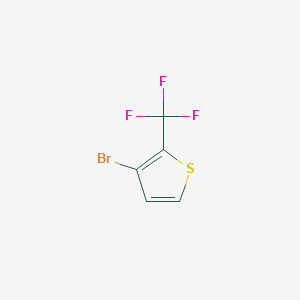

3-Bromo-2-(trifluoromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEYJGSTKDPCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650149 | |

| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924818-17-7 | |

| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924818-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)thiophene for Researchers and Drug Development Professionals

Central Islip, NY – December 28, 2025 – 3-Bromo-2-(trifluoromethyl)thiophene, a key building block in medicinal chemistry, is gaining significant attention for its role in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its utility in the development of targeted therapies, particularly kinase inhibitors.

Core Compound Identification and Properties

CAS Number: 924818-17-7

This compound is a halogenated and trifluoromethylated thiophene derivative. The presence of the trifluoromethyl group significantly influences the electronic properties of the thiophene ring, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₂BrF₃S |

| Molecular Weight | 231.03 g/mol |

| CAS Number | 924818-17-7 |

| Appearance | Not specified (typically a liquid) |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached in a multi-step process, beginning with the synthesis of the precursor 2-(trifluoromethyl)thiophene, followed by a regioselective bromination at the 3-position.

Step 1: Synthesis of 2-(Trifluoromethyl)thiophene

A common method for the synthesis of 2-(trifluoromethyl)thiophene involves the reaction of a suitable thiophene precursor with a trifluoromethylating agent.

Materials:

-

2-Iodothiophene

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Potassium fluoride (KF) or Cesium fluoride (CsF)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Apparatus for distillation

Procedure:

-

To a dry three-necked flask under an inert atmosphere, add 2-iodothiophene and the fluoride salt (e.g., KF).

-

Add anhydrous DMF to the flask and stir the mixture.

-

Add trifluoromethyltrimethylsilane (TMSCF₃) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-(trifluoromethyl)thiophene.

Step 2: Regioselective Bromination to Yield this compound

The electron-withdrawing nature of the trifluoromethyl group at the 2-position directs electrophilic substitution, such as bromination, primarily to the 5-position. To achieve bromination at the 3-position, a directed metalation approach is often necessary.

Materials:

-

2-(Trifluoromethyl)thiophene

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringes for reagent transfer

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-(trifluoromethyl)thiophene in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-BuLi or LDA, dropwise to the cooled solution. The strong base will deprotonate the most acidic proton, which is at the 5-position. To achieve lithiation at the 3-position, specific directing groups or reaction conditions may be required, and optimization is often necessary.

-

After stirring for a specified time at low temperature to ensure complete lithiation, add a solution of the brominating agent (e.g., Br₂ or NBS) in THF dropwise.

-

Allow the reaction to proceed at low temperature for a period of time before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography or distillation to isolate this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The thiophene moiety is a recognized pharmacophore that can act as a bioisosteric replacement for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic properties.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl, heteroaryl, or vinyl boronic acids or esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Role in Kinase Inhibitor Synthesis

Thiophene-containing compounds are prevalent in the development of kinase inhibitors, a major class of targeted cancer therapies. The thiophene scaffold can form crucial interactions within the ATP-binding site of various kinases. By utilizing this compound in Suzuki coupling reactions, medicinal chemists can synthesize libraries of substituted thiophenes to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

For instance, derivatives of this compound can be used to synthesize analogs of known kinase inhibitors, where the trifluoromethyl-substituted thiophene moiety can modulate the drug's interaction with the target protein and improve its pharmacokinetic profile.

Caption: Simplified signaling pathway illustrating the role of thiophene-based kinase inhibitors.

Conclusion

This compound is a strategically important building block for the synthesis of advanced intermediates in drug discovery. Its unique combination of a reactive bromine atom for cross-coupling reactions and a trifluoromethyl group for enhancing drug-like properties makes it a valuable tool for medicinal chemists. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in the research and development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-(trifluoromethyl)thiophene, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its known physical and chemical characteristics, outlines plausible synthetic methodologies, and discusses its potential applications based on the general bioactivity of related compounds.

Core Physicochemical Properties

This compound is a halogenated and fluorinated derivative of thiophene. Its structural and electronic properties are significantly influenced by the presence of the bromine atom and the strongly electron-withdrawing trifluoromethyl group.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂BrF₃S | [1][2] |

| Molecular Weight | 231.03 g/mol | [1] |

| Boiling Point | 160 °C | [1] |

| Density (Predicted) | 1.796 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 924818-17-7 | [1] |

Melting Point: Experimental data for the melting point is not currently available in the cited literature.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptualized based on established methods for the preparation of substituted thiophenes.

Plausible Synthetic Pathway

A likely synthetic route would involve the introduction of the trifluoromethyl group onto a pre-brominated thiophene ring or vice-versa. Given the directing effects of the substituents on the thiophene ring, a multi-step synthesis is probable. One potential approach is the bromination of 2-(trifluoromethyl)thiophene.

Below is a conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of its substituents. The electron-withdrawing nature of the trifluoromethyl group deactivates the thiophene ring towards electrophilic substitution. Conversely, the bromine atom at the 3-position is susceptible to displacement and can participate in various cross-coupling reactions.

Potential Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent makes the molecule a suitable substrate for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.

-

Lithiation and Subsequent Quench: Halogen-metal exchange using organolithium reagents can be employed to generate a lithiated intermediate, which can then be quenched with various electrophiles to introduce diverse functionalities.

-

Nucleophilic Aromatic Substitution: While the ring is generally deactivated, the presence of the strong electron-withdrawing trifluoromethyl group may facilitate nucleophilic aromatic substitution reactions under certain conditions.

Role in Drug Discovery and Medicinal Chemistry

Thiophene and its derivatives are integral scaffolds in a multitude of commercially available drugs, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[4]

While there is no specific literature detailing the biological activity of this compound, its structural motifs suggest potential as a building block in the synthesis of novel therapeutic agents. The combination of the thiophene core and the trifluoromethyl group could lead to compounds with interesting pharmacological profiles. Thiophene-containing compounds have been investigated for a broad spectrum of biological activities, including as enzyme inhibitors and antimicrobial agents.[3]

Experimental Protocols: General Methodologies

General Procedure for Suzuki Cross-Coupling

This protocol is a standard method for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

Degassed solvent and water are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography.

Conclusion

This compound represents a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its physicochemical properties are shaped by the interplay of the thiophene ring, the bromo substituent, and the trifluoromethyl group. While specific experimental data and biological activity studies for this compound are limited, its structural features suggest it is a promising scaffold for further investigation. The methodologies outlined in this guide provide a foundation for its synthesis and functionalization, opening avenues for the development of novel compounds with potentially enhanced therapeutic or material properties.

References

3-Bromo-2-(trifluoromethyl)thiophene molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for 3-Bromo-2-(trifluoromethyl)thiophene, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. In this derivative, the thiophene ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the thiophene ring, impacting its reactivity and potential applications.

Molecular Formula: C₅H₂BrF₃S[1][2][3]

Molecular Weight: 231.03 g/mol [1]

The structural representation of this compound is as follows:

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₂BrF₃S | [1][2][3] |

| Molecular Weight | 231.03 g/mol | [1] |

| CAS Number | 924818-17-7 | [1][2] |

| Physical State | Not specified | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the cited literature. However, the synthesis of structurally related brominated and trifluoromethylated thiophenes often involves multi-step reaction sequences. A plausible synthetic approach could involve the introduction of the trifluoromethyl group onto a pre-brominated thiophene precursor or vice versa, utilizing specialized fluorination and bromination reagents. Researchers should consult advanced organic synthesis literature for methodologies applicable to the preparation of poly-substituted thiophenes.

Spectroscopic Data

Specific ¹H and ¹³C NMR spectroscopic data for this compound (CAS 924818-17-7) are not available in the provided search results. For structural confirmation and purity assessment, it is recommended to acquire experimental NMR data. As a reference, the ¹H NMR spectrum of the related compound 3-bromothiophene shows signals in the aromatic region, typically between δ 7.0 and 7.5 ppm. The ¹³C NMR spectrum would be expected to show five distinct signals for the thiophene ring carbons, with their chemical shifts influenced by the bromine and trifluoromethyl substituents.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar organobromine and organofluorine compounds include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Logical Relationships of Key Information

The following diagram illustrates the logical flow of information for characterizing this compound.

Caption: Key informational relationships for this compound.

References

Spectroscopic Analysis of 3-Bromo-2-(trifluoromethyl)thiophene: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-2-(trifluoromethyl)thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of fluorinated thiophene derivatives. Due to the limited availability of public domain raw experimental data for this specific compound, this guide presents predicted spectral features based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the known effects of substituents on the thiophene ring and data from related brominated and trifluoromethylated aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet | 5.0 - 6.0 |

| H-5 | 7.60 - 7.80 | Doublet | 5.0 - 6.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 120 - 125 | Quartet | 270 - 280 (¹JCF) |

| C-3 | 110 - 115 | Singlet | - |

| C-4 | 130 - 135 | Singlet | - |

| C-5 | 128 - 133 | Singlet | - |

| CF₃ | 120 - 125 | Quartet | ~275 (¹JCF) |

Experimental Protocols

While a specific experimental protocol for acquiring the NMR spectra of this compound is not available in the reviewed literature, a general methodology for such an analysis is provided below. This protocol is based on standard practices for NMR spectroscopy of small organic molecules.

General NMR Spectroscopic Analysis Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Employ proton decoupling to simplify the spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good quality spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently scarce in the public domain, the provided predictions and standardized protocols offer a robust starting point for spectroscopic characterization and further research endeavors.

Mass Spectrometry Analysis of 3-Bromo-2-(trifluoromethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-2-(trifluoromethyl)thiophene (C₅H₂BrF₃S). The document details predicted fragmentation patterns, experimental protocols, and quantitative data to aid in the identification and characterization of this compound.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is characterized by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of similar intensity, separated by two mass units.

The fragmentation of the molecular ion under electron ionization is predicted to proceed through several key pathways, primarily involving the cleavage of the carbon-bromine and carbon-trifluoromethyl bonds, as well as fragmentation of the thiophene ring.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Major Fragments

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Notes |

| 230 / 232 | [M]⁺˙ | [C₅H₂BrF₃S]⁺˙ | Moderate | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 151 | [M - Br]⁺ | [C₅H₂F₃S]⁺ | High | Represents the loss of a bromine radical, a common fragmentation for brominated compounds. |

| 161 / 163 | [M - CF₃]⁺ | [C₅H₂BrS]⁺ | Moderate to High | Corresponds to the loss of a trifluoromethyl radical. |

| 211 / 213 | [M - F]⁺ | [C₅H₂BrF₂S]⁺ | Low to Moderate | Indicates the loss of a single fluorine atom from the trifluoromethyl group. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Moderate | The trifluoromethyl cation itself is a stable and commonly observed fragment. |

| 82 | [C₄H₂S]⁺˙ | [C₄H₂S]⁺˙ | Low | A fragment resulting from the cleavage of the thiophene ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to yield more stable daughter ions. The primary proposed fragmentation pathways are illustrated in the diagram below.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare working solutions with concentrations ranging from 1 to 100 µg/mL.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Gas Chromatograph: A GC system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1000 amu/s.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL.

3.3. Data Acquisition and Analysis

-

Inject a solvent blank to ensure the cleanliness of the system.

-

Inject the prepared sample solutions.

-

Acquire the mass spectra of the eluting peaks.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and data in Table 1.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

In-Depth Technical Safety Guide: 3-Bromo-2-(trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier: 3-Bromo-2-(trifluoromethyl)thiophene CAS Number: 924818-17-7 Molecular Formula: C₅H₂BrF₃S Molecular Weight: 231.03 g/mol

This technical guide provides a comprehensive overview of the safety data for this compound, synthesized for an audience of researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide presents the known hazard classifications and details the standardized experimental protocols used to determine such hazards.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its effects on health, including irritation and potential harm if swallowed.

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour[1] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Flame, Exclamation mark, Health Hazard

Signal Word: Danger[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and includes measures for prevention, response, storage, and disposal. Key precautions include avoiding breathing vapors, washing hands thoroughly after handling, using non-sparking tools, and wearing protective gloves, clothing, and eye/face protection. In case of exposure, specific first-aid measures should be followed.

Physicochemical and Toxicological Data

Quantitative experimental data for this compound is not extensively available in published literature or standard safety data sheets. The following tables summarize the available information.

Physical and Chemical Properties

| Property | Value |

| State | Liquid |

| Appearance | No data available |

| Odor | No data available |

| Boiling Point | No data available |

| Density | No data available |

| Flash Point | No data available |

| Solubility | No data available |

Toxicological Data

| Test | Endpoint | Value |

| Acute Oral Toxicity | LD50 | No data available |

| Acute Dermal Toxicity | LD50 | No data available |

| Acute Inhalation Toxicity | LC50 | No data available |

| Skin Corrosion/Irritation | - | Causes skin irritation |

| Serious Eye Damage/Irritation | - | Causes serious eye irritation |

Note: The absence of specific values (e.g., LD50, LC50) indicates that this data was not found in the reviewed safety data sheets.

Experimental Protocols

The following are detailed methodologies for the key experiments that form the basis of the GHS hazard classifications assigned to this compound. These are based on internationally recognized OECD guidelines.

Flammability (H226)

Test Guideline: UN Manual of Tests and Criteria, Part III, Section 32. Principle: This test determines the flash point of a liquid, which is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For GHS Category 3, the flash point is between 23°C and 60°C. Methodology:

-

A sample of the liquid is placed in a closed-cup apparatus (e.g., Pensky-Martens or Abel).

-

The sample is slowly heated at a constant rate.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The temperature at which a flash is observed is recorded as the flash point.

Acute Oral Toxicity (H302)

Test Guideline: OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. Principle: This method is used to assess the acute toxic effects of a substance when administered orally. "Harmful if swallowed" corresponds to an LD50 range of 300 to 2000 mg/kg body weight. Methodology:

-

A single sex of rodent (typically female rats) is used.

-

Following a sighting study to determine the appropriate starting dose, the substance is administered orally by gavage at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The classification is determined by the dose level at which evident toxicity or mortality is observed.

Skin Irritation (H315)

Test Guideline: OECD Test Guideline 404: Acute Dermal Irritation/Corrosion. Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. Methodology:

-

The test substance is applied to a small area of shaved skin on an albino rabbit.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored. A mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema is indicative of skin irritation (Category 2).[2]

Serious Eye Irritation (H319)

Test Guideline: OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Principle: This test assesses the potential of a substance to produce reversible changes in the eye. Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.

-

The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The ocular reactions are scored. For a Category 2A classification, the substance produces a positive response in at least two of three tested animals of corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival oedema ≥ 2, which fully reverses within an observation period of 21 days.[3]

Respiratory Irritation (H335)

Test Guideline: GHS criteria based on human experience or supportive animal data (e.g., from OECD Test Guideline 403: Acute Inhalation Toxicity). Principle: This classification is based on evidence that the substance can cause reversible inflammation and impairment of the respiratory tract after a single exposure. Methodology:

-

Human Data: Evidence from occupational or accidental exposure showing respiratory irritation.

-

Animal Data: Rodents are exposed to the substance via inhalation for a defined period (typically 4 hours).

-

Observations include clinical signs of respiratory irritation (e.g., altered breathing patterns, nasal discharge).

-

Histopathological examination of the respiratory tract may be conducted to assess for reversible inflammatory changes.

Visualized Safety Information

The following diagrams provide a visual representation of the hazard classification and recommended response actions for this compound.

Caption: GHS Hazard Classification and Corresponding Pictograms.

References

Hazards and handling precautions for 3-Bromo-2-(trifluoromethyl)thiophene

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)thiophene: Hazards and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards, handling precautions, and emergency procedures associated with this compound (CAS No: 924818-17-7). The information is intended to ensure the safe use of this compound in a laboratory and research setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated precautionary statements.

Table 1: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Danger [1] | H226: Flammable liquid and vapour.[1] H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Table 2: GHS Precautionary Statements

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] | |

| P264 | Wash hands thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| CAS Number | 924818-17-7[1][4] |

| Molecular Formula | C5H2BrF3S[4][5] |

| Molecular Weight | 231.03 g/mol [4] |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available (Note: Classified as a flammable liquid)[1] |

| Density | Data not available |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere[4] |

Safe Handling and Storage

Proper handling and storage are critical to minimize risk. The following workflow outlines the necessary steps for safely managing this chemical in a research environment.

Caption: Workflow for safe handling of this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][6][7]

-

Ignition Sources: Ensure all sources of ignition such as open flames, sparks, and hot surfaces are removed from the handling area.[6][7] Use explosion-proof electrical and lighting equipment.[7]

-

Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure containers and receiving equipment are properly grounded and bonded.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Always inspect gloves before use.[6] A lab coat or flame-retardant antistatic protective clothing is required.[6][8]

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and direct sunlight.[6][7] Recommended storage temperature is 2-8°C under an inert atmosphere.[4]

-

Incompatible Materials: Avoid contact with strong reducing agents, bases, and oxidizing agents.[7]

Experimental Protocols: Emergency Procedures

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[6][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Vapors may form explosive mixtures with air.[8] Hazardous decomposition products can include hydrogen fluoride, hydrogen bromide, and oxides of carbon and sulfur in a fire.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

The logical flow for responding to a spill is detailed in the diagram below.

References

- 1. chemical-label.com [chemical-label.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. 924818-17-7|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C5H2BrF3S) [pubchemlite.lcsb.uni.lu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

An In-depth Technical Guide to the Reactivity and Stability of the 3-Bromo-2-(trifluoromethyl)thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the thiophene ring, featuring a bromine atom at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 2-position, imparts distinct reactivity and stability characteristics. This guide provides a comprehensive overview of the chemical behavior of this versatile building block, including its synthesis, reactivity in key cross-coupling and lithiation reactions, and its overall stability. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities. Thiophene-containing molecules are recognized as privileged scaffolds in drug discovery, with numerous FDA-approved drugs featuring this heterocycle. The inclusion of a trifluoromethyl group can further enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Synthesis of this compound

The synthesis of this compound is not as straightforward as the direct bromination of 2-(trifluoromethyl)thiophene, as electrophilic substitution on the thiophene ring preferentially occurs at the 5-position. A common strategy to achieve the desired 3-bromo isomer involves a multi-step sequence, often starting from a pre-functionalized thiophene. While a definitive, high-yielding, and widely adopted protocol for the specific synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 3-bromothiophene.[1][2][3][4] This typically involves the initial synthesis of a polysubstituted thiophene followed by selective dehalogenation or functional group manipulation.

A general workflow for the synthesis of substituted bromothiophenes is depicted below:

Caption: A generalized workflow for synthesizing substituted bromothiophenes.

Reactivity of the this compound Ring

The reactivity of this compound is dominated by the interplay between the bromine atom at a β-position and the strongly electron-withdrawing trifluoromethyl group at an adjacent α-position. This substitution pattern significantly influences the electron density of the thiophene ring and the nature of the carbon-bromine bond.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the case of this compound, the electron-withdrawing trifluoromethyl group is expected to decrease the electron density of the thiophene ring, potentially making the oxidative addition of palladium to the C-Br bond more challenging compared to unsubstituted 3-bromothiophene.[5] However, with modern palladium catalysts and ligands, efficient coupling is still achievable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[6] |

| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Lithiation and Metal-Halogen Exchange

Lithiation of this compound via metal-halogen exchange with an organolithium reagent, such as n-butyllithium, is a key transformation to generate a potent nucleophile at the 3-position. The resulting 2-(trifluoromethyl)-3-thienyllithium can then be quenched with various electrophiles to introduce a wide range of functional groups. The electron-withdrawing trifluoromethyl group is expected to acidify the proton at the 5-position, making competitive deprotonation a potential side reaction. Therefore, carrying out the lithium-halogen exchange at low temperatures is crucial for selectivity.[6]

Table 2: Typical Conditions for Lithiation of 3-Bromothiophene

| Lithiating Agent | Solvent | Temperature (°C) | Time | Electrophile |

| n-BuLi (1.1 eq.) | Anhydrous THF | -78 | 30-60 min | Various (e.g., DMF, aldehydes, ketones)[6] |

Note: This data is for 3-bromothiophene. For this compound, careful optimization of conditions may be necessary to favor lithium-halogen exchange over deprotonation.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.0-1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise at -78 °C. Allow the reaction to stir at this temperature for a specified time before gradually warming to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: Purify the crude product by flash column chromatography.[6]

Caption: A workflow diagram for the lithiation and subsequent electrophilic quench of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the this compound ring may present challenges for the oxidative addition step. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the amination of less reactive aryl bromides.[7][8][9]

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) |

| General Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |

Note: These are general conditions and would require optimization for this compound. The choice of ligand and base is critical for achieving good yields.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 eq.) in a reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Stability of the this compound Ring

The stability of the this compound ring is influenced by the inherent aromaticity of the thiophene core and the electronic effects of its substituents.

-

Chemical Stability:

-

Acidic Conditions: The thiophene ring is generally stable to acidic conditions, although strong, hot acids can lead to polymerization or degradation.[10] The electron-withdrawing trifluoromethyl group will deactivate the ring towards electrophilic attack, thus increasing its stability in the presence of electrophiles and strong acids.

-

Basic Conditions: The thiophene ring is generally stable towards nucleophilic attack under basic conditions. However, the presence of the bromine atom allows for nucleophilic aromatic substitution under harsh conditions or, more commonly, through transition metal catalysis. The protons on the thiophene ring, particularly at the 5-position, will be more acidic due to the inductive effect of the trifluoromethyl group, and thus susceptible to deprotonation by strong bases.

-

Stability to Reductive and Oxidative Conditions: The thiophene ring is generally stable to many reducing agents. However, it can be susceptible to oxidation at the sulfur atom, especially with strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones.

-

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. Its reactivity is characterized by the C-Br bond at the 3-position, which can be functionalized through a variety of transition metal-catalyzed cross-coupling reactions and lithium-halogen exchange. The presence of the electron-withdrawing trifluoromethyl group at the 2-position modulates the reactivity of the thiophene ring, generally making it less susceptible to electrophilic attack but activating the ring protons towards deprotonation by strong bases. A thorough understanding of these reactivity patterns is crucial for the successful application of this compound in the development of novel pharmaceuticals and functional materials. Further research into the specific reaction conditions and substrate scope for this particular scaffold will undoubtedly expand its utility in synthetic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Electronic properties of trifluoromethyl-substituted thiophenes

An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Thiophenes

Introduction

Thiophene-based materials are cornerstones in the field of organic electronics, valued for their versatile chemistry and excellent electronic properties which make them suitable for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] The strategic functionalization of the thiophene ring is a critical method for fine-tuning its electronic characteristics to meet the demands of specific applications. The trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, has garnered significant attention for its ability to profoundly modify the electronic landscape of the thiophene core. This guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted thiophenes, detailing their synthesis, characterization, and the fundamental impact of CF₃ functionalization.

Core Concept: The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the thiophene ring. This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic system. This modification has a direct and predictable impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The primary consequence of this electron withdrawal is the stabilization (lowering of energy) of both the HOMO and LUMO levels.[3] Lowering the HOMO level can enhance the material's stability against oxidation in air, a crucial factor for device longevity. Concurrently, lowering the LUMO level can facilitate electron injection and transport, making these materials candidates for n-type semiconductors.[4] The modulation of these energy levels directly influences the material's bandgap, electrochemical behavior, and optical absorption properties.

Quantitative Data on Electronic Properties

The electronic and optical properties of thiophene derivatives are significantly altered by CF₃ substitution. The following tables summarize key quantitative data from experimental and computational studies.

Table 1: Frontier Molecular Orbital Energies (Data derived from Density Functional Theory (DFT) calculations and electrochemical measurements)

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Thiophene (calculated) | -6.35 | -0.23 | 6.12 | [5] |

| 5,5'-diphenyl-2,2'-bithiophene (PTTP) | -4.76 | -1.96 | 2.80 | [3] |

| Trifluoromethyl-substituted PTTP | Lowered | Lowered | ~2.70 | [3] |

| Fused Thiophene Derivatives (general) | Varies | Varies | 2.2 - 2.8 | [6] |

Table 2: Electrochemical Properties (Data derived from Cyclic Voltammetry)

| Compound/System | Oxidation Onset (V) | Reduction Potential (V) | Methodological Context |

| Thiophene Monomers | ~1.6 - 2.0 | Not typically observed | Potential window of -0.6 to 2.0 V vs. reference.[7] |

| Substituted Terthiophenes | Varies with substituent | Varies with substituent | Measured in CH₂Cl₂/0.1 M TEAPF₆.[8] |

| CF₃-Substituted Diarylethenes | Oxidation potential is increased | Reduction potential is less affected | Indicative of HOMO level stabilization.[9] |

Table 3: Spectroscopic Properties (Data derived from UV-Vis Spectroscopy)

| Compound/System | Absorption Maxima (λₘₐₓ) | Solvent | Effect of CF₃ Group | Reference |

| Dithienylethenes (non-CF₃) | Varies | Acetonitrile | - | [9] |

| Dithienylethenes (with CF₃) | Hypsochromic shift (blue shift) | Acetonitrile | CF₃ substitution can decrease conjugation. | [9] |

| Thiophene Oligomers | Varies by length | Dichloromethane | Protonated species show distinct spectra. | [10][11] |

Experimental Protocols

The characterization of trifluoromethyl-substituted thiophenes relies on a combination of electrochemical, spectroscopic, and computational methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Objective: To measure the redox potentials and assess the electrochemical stability of the compound.

-

Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.

-

Electrodes:

-

Working Electrode: Platinum (Pt) disk or glassy carbon electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum (Pt) wire.

-

-

Procedure:

-

Prepare a solution of the sample (typically 1-2 mM) in an appropriate solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[12]

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Immerse the electrodes in the solution and maintain an inert atmosphere.

-

Scan the potential within a defined window (e.g., from -2.0 V to +2.0 V) at a specific scan rate (e.g., 100 mV/s).[8]

-

Record the resulting current as a function of the applied potential. The potential at the onset of the oxidation peak is used to calculate the HOMO energy, while the onset of the reduction peak corresponds to the LUMO energy.

-

Calibrate the potentials using an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[13]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and determine the optical bandgap.

-

Objective: To measure the absorption spectrum and determine the wavelength of maximum absorption (λₘₐₓ) and the optical bandgap.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, dichloromethane, or acetonitrile).[9][14]

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Fill a cuvette with the sample solution and place it in the spectrophotometer.

-

Measure the absorbance of the sample over a range of wavelengths (e.g., 200-800 nm).

-

The optical bandgap (E_g) can be estimated from the onset of the lowest energy absorption band using the equation E_g = 1240 / λ_onset, where λ_onset is the wavelength at which absorption begins.

-

Computational Chemistry (Density Functional Theory - DFT)

DFT is a computational method used to model the electronic structure of molecules, providing theoretical values for HOMO/LUMO energies and predicting molecular geometries.

-

Objective: To calculate the frontier molecular orbital energies, electron density distribution, and theoretical absorption spectra.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

General Workflow:

-

Structure Optimization: The molecular geometry of the trifluoromethyl-substituted thiophene is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).[6][15]

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals, including HOMO and LUMO.

-

Spectral Simulation (Optional): Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the nature of electronic transitions.[6]

-

Visualizations: Pathways and Workflows

Caption: Impact of CF₃ substitution on thiophene electronic properties.

Caption: Experimental workflow for characterizing CF₃-thiophenes.

Caption: A general synthetic pathway for CF₃-substituted thiophenes.

Conclusion

The introduction of trifluoromethyl groups is a powerful strategy for modulating the electronic properties of thiophene-based materials. The strong inductive effect of the CF₃ group effectively lowers both HOMO and LUMO energy levels, which can lead to enhanced ambient stability and improved electron transport characteristics. This makes CF₃-substituted thiophenes highly attractive for a range of applications in organic electronics and has implications for drug development where tuning electronic properties can affect molecular interactions. The combination of electrochemical analysis, spectroscopy, and computational modeling provides a robust framework for understanding and predicting the behavior of these advanced materials, paving the way for the rational design of next-generation organic electronic devices.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescence and electrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure of P3HT crystals, thin films, and solutions by UV/Vis spectral analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, leading to their successful development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive review of the role of thiophene derivatives in these key therapeutic areas, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of microtubule dynamics.

Mechanism of Action: Targeting Kinases and Microtubules

A prominent strategy in the development of thiophene-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain thiophene derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[1][2][3][4][5] By blocking VEGFR-2, these compounds can effectively starve tumors and inhibit their growth and metastasis.

Another important anticancer mechanism of thiophene derivatives is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their dynamic assembly and disassembly are critical for the formation of the mitotic spindle. Thiophene-containing molecules have been shown to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8][9][10][11]

Quantitative Data: Anticancer Activity of Thiophene Derivatives

The anticancer potency of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for representative thiophene-based compounds with kinase and tubulin polymerization inhibitory activity.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 13g | PI3Kα/mTOR | A549 (Lung) | 0.20 ± 0.05 | [12] |

| MCF-7 (Breast) | 1.25 ± 0.11 | [12] | ||

| Hela (Cervical) | 1.03 ± 0.24 | [12] | ||

| 4c | VEGFR-2/AKT | HepG2 (Liver) | 3.023 | [13] |

| PC-3 (Prostate) | 3.12 | [13] | ||

| 3b | VEGFR-2/AKT | HepG2 (Liver) | 3.105 | [13] |

| PC-3 (Prostate) | 2.15 | [13] | ||

| 5b | Tubulin Polymerization | HT29 (Colon) | 2.61 ± 0.34 | [8] |

| BU17 | Tubulin Polymerization/WEE1 Kinase | A549 (Lung) | Varies by cell line | [6] |

| 2b | Tubulin Polymerization | Hep3B (Liver) | 5.46 | [14] |

| 2d | Tubulin Polymerization | Hep3B (Liver) | 8.85 | [14] |

| 2e | Tubulin Polymerization | Hep3B (Liver) | 12.58 | [14] |

Experimental Protocols

This protocol describes a general method for determining the in vitro inhibitory activity of thiophene derivatives against VEGFR-2 kinase.

-

Reagents and Materials: Recombinant human VEGFR-2, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compounds.

-

Assay Procedure:

-

The kinase, substrate, and various concentrations of the test compound are incubated together in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity. The IC50 value is then calculated from the dose-response curve.[13]

-

This fluorescence-based assay measures the effect of test compounds on tubulin polymerization in real-time.

-

Reagents and Materials: Purified tubulin, GTP, tubulin polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules.

-

Assay Procedure:

-

A master mix of tubulin and GTP is prepared on ice.

-

The test compound at various concentrations is added to a 96-well plate.

-

The tubulin/GTP master mix is added to each well to initiate polymerization.

-

The plate is immediately placed in a pre-warmed plate reader, and fluorescence intensity is measured over time.

-

Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase. The IC50 value can be determined by plotting the fluorescence intensity against the compound concentration.[8]

-

Signaling Pathway Diagrams

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 12. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

A Technical Guide to Theoretical and Computational Studies of Substituted Thiophenes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenes are a cornerstone in medicinal chemistry, recognized as privileged pharmacophores due to their diverse biological activities.[1][2] Their electron-rich nature and bioisosteric properties allow them to interact effectively with a wide range of biological targets.[1][3] Computational and theoretical studies have become indispensable tools for accelerating the discovery and optimization of thiophene-based drug candidates, providing deep insights into their structure-activity relationships (SAR).[1] This guide details the core computational methodologies, presents key quantitative data, and outlines relevant experimental protocols for the validation of in silico findings.

Core Computational Methodologies

Modern drug discovery leverages a variety of computational approaches to design and screen novel thiophene derivatives. These methods facilitate the identification and optimization of lead compounds by predicting their interactions with biological targets.[1]

1.1. Quantum Chemical Calculations

Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of substituted thiophenes. Methods like Density Functional Theory (DFT) are employed to calculate molecular geometries, electronic configurations, and properties that govern molecular interactions.[4][5]

Key parameters derived from these calculations include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and stability.[6][7] A smaller energy gap often correlates with higher reactivity.

-

Molecular Electrostatic Potential (ESP): ESP maps reveal the charge distribution within a molecule, identifying electron-rich and electron-poor regions that are critical for intermolecular interactions, such as hydrogen bonding.[8]

-

Dipole Moment: This parameter influences a compound's solubility and its ability to cross biological membranes.[9]

DFT calculations, often using the B3LYP exchange-correlation functional with a 6-31G(d) basis set, are widely used to optimize molecular structures and predict these electronic properties.[5][10]

1.2. Molecular Docking